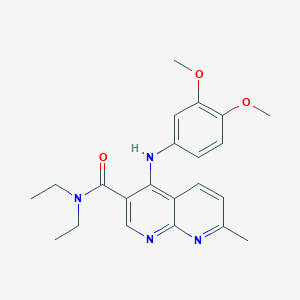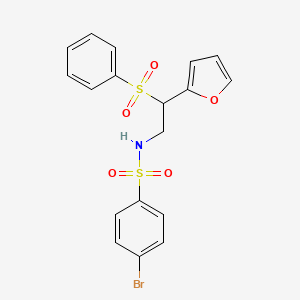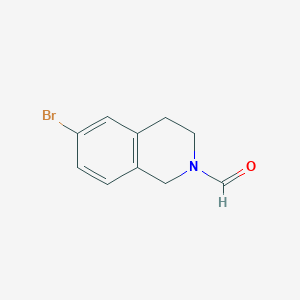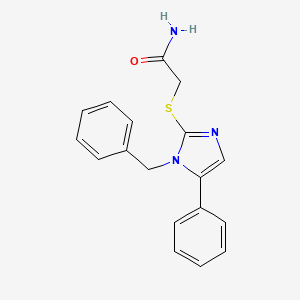
4-((3,4-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3,4-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, which is a phenyl group with two methoxy (OCH3) substituents at the 3 and 4 positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 3,4-dimethoxyphenylacetonitrile has been synthesized through a method involving decarboxylation, aldoxime reaction, and dehydration .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group in similar molecules is known to act as an intramolecular hydrogen acceptor .
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with structural similarities to the mentioned chemical, has been explored for their potential cytotoxic activities. Deady et al. (2003) reported the synthesis of a series of compounds and evaluated their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. The compounds showed potent cytotoxicity, with some exhibiting IC50 values less than 10 nM. Moreover, a single dose of certain derivatives was found to be curative in a mouse model of subcutaneous colon 38 tumors, highlighting their significant potential in cancer treatment (Deady et al., 2003).
Antibacterial Activity
Research on pyridonecarboxylic acids as antibacterial agents has led to the synthesis of various naphthyridine-3-carboxylic acid analogues. These compounds, including some with modifications at the C-7 position, showed enhanced antibacterial activity compared to enoxacin, a known antibacterial agent. This suggests potential applications of such derivatives in developing new antibacterial treatments (Egawa et al., 1984).
Antimicrobial Properties
A group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage demonstrated antimicrobial properties upon testing. This research opens up possibilities for the application of these compounds in antimicrobial therapy, showcasing the diverse potential of naphthyridine derivatives in medicinal chemistry (Khalifa et al., 2016).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential therapeutic applications. For example, N-(tetrahydroquinolin-1-yl) amide compounds are known to be pharmacologically relevant therapeutic agents, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Propriétés
IUPAC Name |
4-(3,4-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-6-26(7-2)22(27)17-13-23-21-16(10-8-14(3)24-21)20(17)25-15-9-11-18(28-4)19(12-15)29-5/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRDUKOUBQQISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B2452128.png)
![3-Ethyl-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2452129.png)

![N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452134.png)


![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)
![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)
![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)
![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)
![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)